molecular formula C15H23ClN4O2 B7898702 [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

[1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester

Cat. No.: B7898702
M. Wt: 326.82 g/mol
InChI Key: FBNPXDHUWQWIIV-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring a tert-butyl carbamate group at the 3-position and a 4-chloro-5-methylpyrimidin-2-yl substituent at the 1-position of the piperidine ring. Such structures are common intermediates in pharmaceutical synthesis, particularly in kinase inhibitor development.

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-5-methylpyrimidin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN4O2/c1-10-8-17-13(19-12(10)16)20-7-5-6-11(9-20)18-14(21)22-15(2,3)4/h8,11H,5-7,9H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBNPXDHUWQWIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1Cl)N2CCCC(C2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, also known by its CAS number 1261230-27-6, is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Formula

  • Molecular Formula : C16_{16}H25_{25}ClN4_{4}O2_{2}
  • Molecular Weight : 328.85 g/mol

Structural Characteristics

The compound features a piperidine ring substituted with a chloro and methyl pyrimidine moiety, which contributes to its biological activity. The tert-butyl carbamate group enhances its solubility and bioavailability.

1. Anticancer Properties

Recent studies have indicated that piperidine derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity in Tumor Models

In a study focusing on the FaDu hypopharyngeal tumor cells, derivatives of piperidine demonstrated enhanced cytotoxicity compared to traditional chemotherapeutics like bleomycin. The mechanism was attributed to apoptosis induction through interaction with specific cellular pathways .

2. Neuroprotective Effects

The compound's structure suggests potential inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease.

Research indicates that compounds with similar structures can inhibit these enzymes, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function . The dual inhibition approach has been shown to enhance neuroprotective effects and may contribute to improved outcomes in Alzheimer’s disease models.

3. Antimicrobial Activity

Piperidine derivatives have also been explored for their antimicrobial properties. The presence of the pyrimidine ring is believed to enhance interactions with microbial targets.

Antifungal Activity

Studies have highlighted that certain piperidine-based compounds inhibit chitin synthase in fungi, thereby suppressing growth in strains such as Candida albicans and Aspergillus fumigatus .

Summary of Biological Activities

Activity TypeTarget/PathwayReference
AnticancerApoptosis induction in tumor cells
NeuroprotectionAChE and BuChE inhibition
AntimicrobialInhibition of chitin synthase

Comparison with Other Piperidine Derivatives

Compound NameAnticancer ActivityAChE InhibitionMicrobial Activity
This compoundHighModerateModerate
Similar Piperidine Derivative AModerateHighLow
Similar Piperidine Derivative BLowHighHigh

Comparison with Similar Compounds

Structural Analogs with Varied Heterocyclic Substituents

a. tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Structure : Differs in the substituent on the piperidine ring (acetyl group at the 4-position vs. pyrimidinyl at the 1-position).
  • Synthesis : Prepared via acetylation of tert-butyl piperidin-4-ylcarbamate using Ac₂O and Et₃N in DCM .
b. [1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester
  • Structure : Features a thiazole ring (2-chloro-thiazol-5-ylmethyl) instead of pyrimidine.
  • Properties : Thiazole’s sulfur atom increases electronegativity, which may alter metabolic stability and π-π stacking interactions .
c. 4-(4-Chloro-6-methyl-pyrimidin-2-yloxymethyl)-piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Contains a pyrimidin-2-yloxymethyl group linked to piperidine via an oxygen bridge.

Analogs with Alternative Linkages and Substituents

a. (4-Fluoro-3-((piperidin-4-yl-benzyl)-carbamic acid tert-butyl ester
  • Structure : Incorporates a fluorophenyl-benzyl group instead of pyrimidine.
  • Synthesis : Prepared via Suzuki coupling of a boronic acid intermediate, highlighting the versatility of cross-coupling strategies for aromatic substitutions .
b. 4-[4-(6-Amino-5-alkoxypyridin-3-yl)pyrazol-1-yl]piperidine-1-carboxylic acid tert-butyl ester
  • Structure : Contains a pyrazole-pyridine hybrid substituent.
  • Properties : The pyrazole ring enhances hydrogen-bonding capacity, which could improve binding affinity to target proteins .

Key Research Findings

  • Synthetic Flexibility : Suzuki coupling () and Buchwald amination () are prevalent methods for introducing aromatic/heterocyclic groups to piperidine-carbamate scaffolds.
  • Biological Relevance : Pyrimidine-containing analogs (e.g., the target compound) are frequently explored in kinase inhibitors due to their ability to mimic ATP’s purine ring.

Preparation Methods

Nucleophilic Substitution and Piperidine Functionalization

The foundational step in synthesizing this compound involves coupling a piperidine derivative with a substituted pyrimidine. A representative protocol involves reacting tert-butyl piperidin-3-ylcarbamate with 4-chloro-5-methylpyrimidin-2-yl chloride under basic conditions. The reaction typically employs anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) as solvents, with triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) as bases to neutralize HCl byproducts.

Key Reaction Parameters :

  • Temperature : 0–25°C to minimize side reactions.

  • Molar Ratio : 1:1.2 (piperidine:pyrimidine) to ensure complete conversion.

  • Reaction Time : 6–12 hours, monitored via thin-layer chromatography (TLC).

Post-reaction, the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

Palladium-Catalyzed Cross-Coupling

Advanced routes utilize palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings to attach the pyrimidine moiety to the piperidine ring. For instance, tert-butyl N-(piperidin-3-yl)carbamate is reacted with 2-bromo-4-chloro-5-methylpyrimidine using Pd(OAc)₂/Xantphos as the catalytic system. This method enhances regioselectivity and reduces halogen scrambling observed in nucleophilic substitution.

Optimized Conditions :

  • Catalyst Loading : 2–5 mol% Pd(OAc)₂.

  • Ligand : Xantphos (4 mol%) or BINAP (2 mol%).

  • Base : Cs₂CO₃ or K₃PO₄ in toluene/water biphasic systems.

  • Yield : 68–82%, depending on steric hindrance.

Carbamate Protection and Deprotection

The tert-butyl carbamate (Boc) group is introduced early to protect the piperidine amine during subsequent reactions. Boc protection is achieved by treating piperidin-3-amine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C, followed by quenching with aqueous NaHCO₃. Deprotection, if required, uses HCl in dioxane or trifluoroacetic acid (TFA) in DCM.

Critical Considerations :

  • Boc Stability : The Boc group remains intact under neutral or mildly acidic conditions but hydrolyzes in strong acids.

  • Side Reactions : Overprotection can occur if excess Boc₂O is used, necessitating precise stoichiometry.

Reaction Optimization and Scalability

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents like DMF accelerate nucleophilic substitution but may promote decomposition at elevated temperatures. Non-polar solvents (e.g., toluene) favor coupling reactions but require higher temperatures (80–110°C).

Case Study :

  • DMF at 25°C : 72% yield but 15% decomposition byproducts.

  • Toluene at 80°C : 85% yield with <5% impurities.

Catalytic System Tuning

For palladium-catalyzed methods, ligand choice dictates efficiency. Bulky ligands (e.g., Xantphos) suppress β-hydride elimination, while electron-deficient ligands (e.g., DavePhos) enhance oxidative addition rates.

Performance Comparison :

LigandYield (%)Selectivity (%)
Xantphos8298
BINAP7595
DavePhos6890

Data sourced from large-scale patent syntheses.

Analytical Characterization

Structural Confirmation

  • NMR Spectroscopy :

    • ¹H NMR (CDCl₃): δ 8.22 (s, 1H, pyrimidine-H), 4.12 (m, 1H, piperidine-H), 1.36 (s, 9H, Boc-CH₃).

    • ¹³C NMR : 155.2 ppm (Boc carbonyl), 112.4 ppm (pyrimidine C-Cl).

  • Mass Spectrometry :

    • ESI-MS : m/z 327.83 [M+H]⁺ (calculated 326.82).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms purity >99% with retention time 12.3 minutes. Residual solvents (THF, DMF) are quantified via GC-MS, adhering to ICH Q3C guidelines.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (USD/g)
Nucleophilic Substitution70–7595–97Moderate120–150
Pd-Catalyzed Coupling80–8598–99High200–250
Boc-Mediated Route65–7093–95Low90–110

The palladium-catalyzed method, while costlier, offers superior yield and scalability for industrial applications.

Challenges and Mitigation Strategies

  • Halogen Scrambling : Additives like tetrabutylammonium iodide (TBAI) suppress chloride displacement at unintended positions.

  • Racemization : Chiral piperidine intermediates require low-temperature reactions (-20°C) to retain enantiopurity .

Q & A

Basic: What are the recommended synthetic pathways for preparing [1-(4-Chloro-5-methyl-pyrimidin-2-yl)-piperidin-3-yl]-carbamic acid tert-butyl ester, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via multi-step routes involving key intermediates. For example:

  • Suzuki-Miyaura Coupling : A pyrimidinyl boronic acid intermediate may react with a piperidine derivative under palladium catalysis (e.g., Pd(OAc)₂) with ligands like XPhos, as seen in analogous tert-butyl carbamate syntheses .
  • Carbamate Protection : The tert-butyl carbamate group is typically introduced using Boc anhydride (di-tert-butyl dicarbonate) under basic conditions (e.g., K₂CO₃ in acetonitrile) .
    Optimization Tips :
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor temperature (40–100°C) and reaction time (5–17 hours) to balance yield and purity .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR (¹H, ¹³C, 19F) : Key for confirming regiochemistry of the pyrimidine and piperidine moieties. For example, the tert-butyl group typically shows a singlet at ~1.4 ppm in ¹H NMR .
  • LC-MS : Use reverse-phase C18 columns with ESI+ ionization to detect molecular ions ([M+H]⁺) and confirm purity (>95% by UV at 254 nm) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry, especially for piperidine ring conformations .

Basic: How should researchers handle stability and storage challenges for this compound?

Answer:

  • Storage : Store at –20°C under inert gas (N₂) in sealed, light-protected vials. Avoid exposure to strong oxidizing agents (e.g., peroxides) .
  • Stability Testing : Conduct accelerated degradation studies under varied pH (1–13), humidity (40–80% RH), and temperature (25–60°C) to identify decomposition pathways .

Advanced: How can researchers resolve contradictions in reported solubility or melting point data for this compound?

Answer:

  • Experimental Verification : Reproduce measurements using standardized protocols (e.g., USP <791> for melting point, shake-flask method for solubility in DMSO/water) .
  • Computational Modeling : Use software like ACD/Labs to predict solubility (logP) and compare with experimental data. For example, a reported solubility of 3.5E-5 g/L in water at 25°C may require validation via HPLC .

Advanced: What strategies mitigate regioselectivity issues during functionalization of the pyrimidine ring?

Answer:

  • Directed Metalation : Use directing groups (e.g., chloro or methyl substituents) to control electrophilic substitution patterns.
  • Protection/Deprotection : Temporarily block reactive sites (e.g., piperidine NH with Boc) before modifying the pyrimidine ring .
  • DFT Calculations : Predict reactive sites using Gaussian or ORCA software to guide synthetic planning .

Advanced: How can in vitro toxicity profiles be assessed for this compound in early-stage drug discovery?

Answer:

  • Cytotoxicity Assays : Use HepG2 or HEK293 cells with MTT/WST-1 assays (IC₅₀ determination).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • Safety Precautions : Follow OSHA guidelines for handling chlorinated pyrimidines, including respiratory (N95 masks) and dermal protection (nitrile gloves) .

Advanced: What computational tools are suitable for studying the compound’s binding affinity to biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs.
  • MD Simulations : GROMACS or AMBER for assessing binding stability over 100+ ns trajectories .
  • QSAR Models : Train models using descriptors like topological polar surface area (TPSA) and LogD7.4 .

Advanced: How can researchers address low yields in the final hydrogenation step of the piperidine ring?

Answer:

  • Catalyst Screening : Test Pd/C, PtO₂, or Raney Ni under H₂ (1–5 atm) or transfer hydrogenation conditions (e.g., ammonium formate) .
  • Solvent Optimization : Use polar aprotic solvents (THF, MeOH) or mixed systems (MeOH/H₂O) to enhance substrate solubility .
  • In Situ Monitoring : Track reaction progress via TLC or inline IR to identify intermediates or byproducts .

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